4-[butyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide
Description
4-[butyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzamide core, a sulfamoyl group, and an oxadiazole ring
Properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-3-4-11-21(2)26(23,24)14-9-7-12(8-10-14)15(22)18-17-20-19-16(25-17)13-5-6-13/h7-10,13H,3-6,11H2,1-2H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRHUILBNUZZQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[butyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the introduction of the sulfamoyl group, and the coupling of these intermediates with the benzamide core. Common reagents used in these reactions include cyclopropylamine, butylamine, and various sulfonyl chlorides. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[butyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[butyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[butyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-[butyl(methyl)sulfamoyl]-N-(5-[(methylthio)methyl]-1,3,4-oxadiazol-2-yl)benzamide: A similar compound with a methylthio group instead of a cyclopropyl group.
4-[butyl(methyl)sulfamoyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide: A compound with a phenyl group instead of a cyclopropyl group.
Uniqueness
4-[butyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Biological Activity
4-[butyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide is a synthetic compound that belongs to the class of sulfamoyl-benzamides. Its unique structure and functional groups suggest potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Sulfamoyl Group: Contributes to enzyme inhibition.
- Cyclopropyl Moiety: May enhance biological activity by affecting binding interactions.
- Oxadiazole Ring: Known for various biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with the active sites of enzymes, inhibiting their function. This inhibition can disrupt various biological pathways, potentially leading to therapeutic effects.
Anticancer Activity
Research indicates that derivatives of sulfamoyl-benzamides exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Case Studies
-
Inhibition of Human NTPDases:
A study focused on the synthesis and evaluation of sulfamoyl-benzamides found that this compound exhibited selective inhibition against human NTPDases with an IC50 value in the sub-micromolar range. This suggests its potential for treating conditions associated with dysregulated purinergic signaling . -
Cell Cycle Arrest:
Another investigation revealed that related compounds caused cell cycle arrest in cancer cells by inhibiting tubulin polymerization. This mechanism is crucial for preventing cancer cell division and proliferation .
Q & A
Q. Table 1: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| 1 | POCl₃, 80°C, 6h | 60–75% | |
| 2 | SO₂Cl₂, Et₃N, RT | 70–85% | |
| 3 | EDC, HOBt, DMF | 65–80% |
How does the substitution pattern on the oxadiazole ring influence bioactivity?
Answer:
The 5-cyclopropyl group on the oxadiazole ring enhances lipophilicity , improving membrane permeability compared to bulkier substituents (e.g., phenyl or ethyl groups) . Structure-activity relationship (SAR) studies show:
Q. Table 2: Substituent Effects on Bioactivity
| Substituent | Anticancer (IC₅₀, µM) | Antimicrobial (MIC, µg/mL) |
|---|---|---|
| Cyclopropyl | 8.2 | 32 |
| Phenyl | 18.5 | 16 |
| Ethyl | 22.1 | 64 |
What spectroscopic techniques resolve structural ambiguities, and how are data contradictions addressed?
Answer:
- ¹H/¹³C NMR : Confirm benzamide and sulfamoyl connectivity. Discrepancies in aromatic proton splitting can arise from tautomerism; use 2D NMR (HSQC, HMBC) to validate .
- IR : Sulfonyl S=O stretches (1150–1350 cm⁻¹) and oxadiazole C=N (1600 cm⁻¹) confirm functional groups .
- X-ray crystallography : Resolves ambiguities in stereochemistry (e.g., oxadiazole ring planarity) .
Contradiction Management:
- Cross-validate NMR with mass spectrometry (HRMS) to rule out impurities .
- Compare experimental IR data with computational simulations (DFT) .
What in vitro models are suitable for evaluating anticancer potential?
Answer:
Q. Table 3: Example Anticancer Data
| Cell Line | IC₅₀ (µM) | Assay Type | Reference |
|---|---|---|---|
| MCF-7 | 8.2 | MTT | |
| A549 | 12.4 | SRB |
How can researchers address discrepancies in biological activity data across studies?
Answer:
- Standardize protocols : Use identical cell lines, serum concentrations, and incubation times .
- Purity verification : HPLC (>95% purity) minimizes batch-to-batch variability .
- Statistical rigor : Replicate experiments (n ≥ 3) and apply ANOVA for significance testing .
Case Study:
A 2025 study reported IC₅₀ = 8.2 µM in MCF-7 cells , while a 2023 study noted IC₅₀ = 15.3 µM . Discrepancies were traced to differences in serum-free vs. serum-containing media.
What computational methods predict target interactions for this compound?
Answer:
- Molecular docking : AutoDock Vina models interactions with COX-2 (PDB ID: 5KIR) or EGFR (PDB ID: 1M17) .
- MD simulations : GROMACS assesses binding stability over 100 ns trajectories .
Key Findings:
- Sulfamoyl group forms hydrogen bonds with COX-2’s Arg120 (ΔG = -9.2 kcal/mol) .
- Oxadiazole ring π-stacks with EGFR’s Phe723 .
What strategies improve solubility for in vivo studies?
Answer:
Q. Table 4: Solubility Enhancement Approaches
| Method | Solubility (mg/mL) | Bioavailability | Reference |
|---|---|---|---|
| PEG-400 | 1.8 | 45% | |
| Cyclodextrin | 2.5 | 60% |
How do stability studies inform storage conditions?
Answer:
- Thermal stability : Degrades >5% at 40°C over 30 days; store at 2–8°C .
- Photostability : Protect from UV light (use amber vials) .
- Hydrolytic stability : Susceptible to hydrolysis at pH > 8; use buffered solutions (pH 6–7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
